molecular formula C8H7ClN2O B15247447 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole

3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole

Cat. No.: B15247447
M. Wt: 182.61 g/mol
InChI Key: KIQDJQZVFVWJPH-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is unique due to its specific combination of a chloropyridine and an isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2

InChI Key

KIQDJQZVFVWJPH-UHFFFAOYSA-N

Canonical SMILES

C1CON=C1C2=C(N=CC=C2)Cl

Origin of Product

United States

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